3-(1,3-oxazol-2-yl)propanoic acid
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Overview
Description
3-(1,3-Oxazol-2-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization to introduce the propanoic acid group . Common reagents used in this process include DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which facilitate the cyclization under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-oxazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives, depending on the electrophile used.
Scientific Research Applications
3-(1,3-oxazol-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring’s ability to form hydrogen bonds and π-π interactions allows it to bind effectively to active sites, modulating the activity of the target molecules . This binding can result in the inhibition or activation of enzymatic pathways, leading to various biological effects .
Comparison with Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Uniqueness: 3-(1,3-oxazol-2-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Unlike other oxazole derivatives, it combines the properties of the oxazole ring with the functional versatility of the propanoic acid group, making it a valuable compound for various applications .
Properties
CAS No. |
1092297-60-3 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9) |
InChI Key |
XOVUGONFOXECQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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